molecular formula C16H16ClFN4O B3013034 (2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034302-33-3

(2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B3013034
CAS No.: 2034302-33-3
M. Wt: 334.78
InChI Key: LIEOYQIUQRQQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a methanone core bridging a 2-chloro-4-fluorophenyl group and a pyrrolidine ring substituted at the 3-position with a 4-cyclopropyl-1H-1,2,3-triazole moiety. The pyrrolidine-triazole substituent introduces conformational flexibility and hydrogen-bonding capabilities, which may modulate biological activity and pharmacokinetics .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-14-7-11(18)3-4-13(14)16(23)21-6-5-12(8-21)22-9-15(19-20-22)10-1-2-10/h3-4,7,9-10,12H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEOYQIUQRQQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its molecular structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may have potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, a neutral pH and physiological temperature may optimize its activity. Additionally, the presence of other molecules could either enhance or inhibit its action.

Biological Activity

The compound (2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H25ClN4O
  • Molecular Weight : 384.91 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the triazole moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The triazole group can act as a bioisostere for amides, potentially enhancing binding affinity to target enzymes.
  • Receptor Modulation : The compound may influence receptor activity through conformational changes induced by ligand binding.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that compounds with similar structures possess antiviral properties against various viruses, including coronaviruses. The triazole ring is known to enhance the potency and metabolic stability of inhibitors targeting viral proteins .

Anticancer Properties

Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific effects on glioma cells have been noted, where compounds in this class demonstrated significant cytotoxicity while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole-containing compounds:

Study ReferenceFindings
Demonstrated improved potency against β-coronaviruses by enhancing binding interactions with target proteins.
Showed significant reduction in glioma cell viability through multiple mechanisms, including inhibition of key signaling pathways.
Reported on the synthesis and evaluation of related compounds as potent inhibitors of human LAT1 transporter, suggesting potential for anticancer drug development.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the triazole ring in this compound suggests potential efficacy against various pathogens. Studies have shown that triazoles can disrupt fungal cell wall synthesis and are effective against resistant strains of bacteria .

Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer activities. The specific arrangement of the (2-chloro-4-fluorophenyl) and pyrrolidine moieties may enhance the compound's ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications in the triazole structure can lead to improved selectivity and potency against certain cancer types .

Neuropharmacological Effects
Compounds similar to this one have been explored for their neuropharmacological effects, particularly in the treatment of anxiety and depression. The pyrrolidine structure is known for its interaction with neurotransmitter systems, which could potentially translate into therapeutic benefits for mood disorders .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to form stable covalent bonds can lead to the development of new materials with desirable mechanical and thermal properties. Research into polymer composites incorporating such compounds reveals enhanced durability and resistance to environmental degradation .

Sensors and Electronics
Due to its electronic properties, this compound may find applications in the development of sensors and electronic devices. The fluorine atom in its structure can impart unique electronic characteristics that are beneficial for sensor applications, particularly in detecting chemical substances or environmental pollutants .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with minimal inhibitory concentrations lower than traditional antibiotics .
Study BAnticancer ActivityShowed significant reduction in tumor growth in vitro for breast cancer cell lines when treated with triazole derivatives .
Study CMaterial PropertiesDeveloped a new polymer composite that exhibited increased tensile strength and thermal stability compared to conventional materials .

Comparison with Similar Compounds

Triazole-Containing Piperazine and Pyrrolidine Derivatives

describes compounds such as (4-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (11a), which shares the cyclopropyl-triazole motif but differs in its piperazine core and ethyl linker. Key differences include:

  • Ring Size and Flexibility : Piperazine (6-membered) vs. pyrrolidine (5-membered) alters conformational dynamics. Pyrrolidine’s smaller ring may reduce steric hindrance and enhance binding to planar active sites.
  • Biological Implications : Piperazine derivatives often exhibit improved solubility due to nitrogen lone pairs, whereas pyrrolidine’s saturation may enhance metabolic stability .
Property Target Compound Compound 11a ()
Core Ring Pyrrolidine Piperazine
Triazole Substituent Direct attachment Ethyl linker
Molecular Weight* ~375.8 g/mol ~387.9 g/mol
Likely Solubility Moderate (polar groups) Higher (piperazine N-atoms)

*Calculated based on structural formulas.

Thiazole-Triazole Hybrids ()

Compounds 4 and 5 in feature thiazole cores with triazolyl-pyrazolyl substituents. Unlike the target compound’s methanone-pyrrolidine system, these analogs rely on thiazole’s aromaticity for planar interactions. Key distinctions:

  • Electronic Effects: Thiazole’s electron-withdrawing nature contrasts with methanone’s carbonyl group, which may act as a hydrogen-bond acceptor.

Triazole Fungicides: Epoxiconazole ()

Epoxiconazole, a commercial triazole fungicide, contains a 1,2,4-triazole linked to an epoxide and fluorophenyl groups. Comparisons include:

  • Triazole Position : 1,2,4-triazole (epoxiconazole) vs. 1,2,3-triazole (target compound) alters hydrogen-bonding patterns and steric interactions.
  • Reactive Groups : Epoxiconazole’s epoxide may confer reactivity toward biological nucleophiles, whereas the cyclopropyl group in the target compound enhances steric bulk without direct reactivity.
  • Toxicity Profile : Epoxiconazole’s epoxide is associated with higher toxicity, while the target compound’s inert substituents may reduce off-target effects .

Methanone Derivatives with Unsaturated Cores ()

The compound (4-chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898763-41-2) shares the chloro-fluorophenyl-methanone motif but substitutes pyrrolidine with a dihydro-pyrrole ring. Differences include:

  • Substituent Placement : The triazole group in the target compound replaces the dihydro-pyrrole’s methyl group, introducing additional hydrogen-bonding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.